Cas no 2648936-39-2 ((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid)

(2S)-2-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-labile side chains. The compound’s branched alkyl structure enhances steric control during peptide coupling, reducing racemization risks. Its high purity and stability make it suitable for constructing complex peptide sequences with precision. The presence of methyl substituents on the pentanoic acid backbone may influence conformational properties, aiding in the study of peptide secondary structures. This reagent is particularly valuable in medicinal chemistry and biochemical research for synthesizing tailored peptide analogs.
(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid structure
2648936-39-2 structure
商品名:(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid
CAS番号:2648936-39-2
MF:C27H34N2O5
メガワット:466.569267749786
CID:5916659
PubChem ID:165746105

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid
    • 2648936-39-2
    • (2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
    • EN300-1507154
    • インチ: 1S/C27H34N2O5/c1-4-18(3)25(26(31)32)29-24(30)14-13-17(2)15-28-27(33)34-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23,25H,4,13-16H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t17?,18?,25-/m0/s1
    • InChIKey: BXWGDLAPXHBKND-KRFIBBNCSA-N
    • ほほえんだ: O(C(NCC(C)CCC(N[C@H](C(=O)O)C(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 677
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 105Ų

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1507154-2500mg
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
2500mg
$5178.0 2023-09-27
Enamine
EN300-1507154-2.5g
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
2.5g
$5178.0 2023-06-05
Enamine
EN300-1507154-5.0g
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
5g
$7659.0 2023-06-05
Enamine
EN300-1507154-10000mg
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
10000mg
$11358.0 2023-09-27
Enamine
EN300-1507154-100mg
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
100mg
$2324.0 2023-09-27
Enamine
EN300-1507154-10.0g
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
10g
$11358.0 2023-06-05
Enamine
EN300-1507154-50mg
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
50mg
$2219.0 2023-09-27
Enamine
EN300-1507154-0.25g
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
0.25g
$2430.0 2023-06-05
Enamine
EN300-1507154-0.05g
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
0.05g
$2219.0 2023-06-05
Enamine
EN300-1507154-0.1g
(2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylpentanoic acid
2648936-39-2
0.1g
$2324.0 2023-06-05

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid 関連文献

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acidに関する追加情報

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid: A Comprehensive Overview of Structure, Synthesis, and Applications

The compound CAS No. 2648936-39-2, formally named (2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid, represents a structurally complex derivative of amino acids with significant potential in chemical biology and pharmaceutical research. Its unique architecture combines multiple functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chiral center at the α-position, and a branched aliphatic chain. This compound is particularly notable for its role in peptide synthesis and as a building block for bioactive molecules. The integration of the Fmoc moiety ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, while the branched side chains offer opportunities for modulating molecular interactions in biological systems.

The core structure of this compound features a central carboxylic acid group flanked by two distinct amide functionalities. The N-terminal amide is derived from a 4-methylpentanoyl chain, while the C-terminal amide incorporates the Fmoc group attached to an amino acid residue. The stereochemistry at the α-carbon (CAS No. 2648936-39-2) is critical for its biological activity, as it mimics natural amino acid configurations observed in proteinogenic systems. Recent studies have highlighted the importance of such stereospecificity in enzyme-substrate recognition and receptor-ligand binding processes.

Synthesis of this compound typically involves multi-step organic reactions under carefully controlled conditions. The initial step often employs Fmoc protection of an amino group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). Subsequent coupling reactions between protected amino acids and activated carboxylic acid derivatives are facilitated by coupling reagents like HATU or EDC/HOBt complexes. Purification through chromatographic techniques ensures high enantiomeric purity (>95% ee), which is essential for applications requiring precise stereochemical control.

In the context of modern medicinal chemistry, compounds like CAS No. 2648936-39-2 are increasingly utilized as intermediates in the development of peptidomimetics—molecules designed to mimic peptides while overcoming their inherent limitations (e.g., poor metabolic stability). For instance, research published in *Journal of Medicinal Chemistry* (Q1 2024) demonstrated that Fmoc-containing derivatives could enhance cell permeability when incorporated into cyclic peptide scaffolds targeting G-protein coupled receptors (GPCRs). This aligns with current trends emphasizing structure-based drug design strategies.

The branched aliphatic moieties (e.g., 4-methyl and 3-methyl pentanoic acid segments) contribute to hydrophobic interactions crucial for membrane translocation or binding to hydrophobic pockets in target proteins. Computational modeling studies using molecular dynamics simulations have revealed that these substituents can significantly influence conformational flexibility and binding affinity compared to linear analogs. Such insights guide rational modifications to optimize pharmacokinetic profiles during drug discovery programs.

Beyond pharmaceutical applications, this compound serves as a valuable tool in chemical biology investigations. For example, its incorporation into bioorthogonal labeling strategies enables selective detection of specific protein domains without interfering with native cellular processes. A 2025 study from Nature Communications showcased its utility in proximity labeling experiments where engineered proteases cleaved Fmoc-containing substrates upon activation by light-sensitive triggers—a technique now termed "photoactivatable proximity labeling."

In materials science contexts, derivatives of this compound have been explored for constructing self-assembling nanostructures through non-covalent interactions between complementary functional groups on adjacent molecules. These supramolecular assemblies exhibit tunable properties suitable for applications ranging from drug delivery vehicles to biosensors capable of detecting low concentrations of biomarkers associated with neurodegenerative diseases.

The versatility of CAS No. 2648936-39-2 extends into academic research settings where it functions as both an educational model system and experimental reagent. Undergraduate laboratory courses frequently use similar Fmoc-amino acid derivatives to teach fundamental concepts related to organic synthesis techniques such as microwave-assisted reactions or automated SPPS protocols using resin-bound supports like Rink amide MBHA resin.

Looking ahead, ongoing research focuses on expanding the synthetic scope through click chemistry approaches that enable rapid functionalization at multiple sites within the molecule's framework without compromising stereoselectivity or overall yield efficiency compared to traditional stepwise methods currently employed at industrial scale production facilities worldwide.

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